molecular formula C13H9F2NO2 B1530455 Methyl 2-(2,4-difluorophenyl)pyridine-4-carboxylate CAS No. 1251898-50-6

Methyl 2-(2,4-difluorophenyl)pyridine-4-carboxylate

Cat. No.: B1530455
CAS No.: 1251898-50-6
M. Wt: 249.21 g/mol
InChI Key: FYHAXSZDRBOYBQ-UHFFFAOYSA-N
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Description

“Methyl 2-(2,4-difluorophenyl)pyridine-4-carboxylate” is a chemical compound with the CAS Number: 1251898-50-6. It has a linear formula of C13H9F2NO2 . The compound has a molecular weight of 249.22 . The IUPAC name for this compound is methyl 2-(2,4-difluorophenyl)isonicotinate .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H9F2NO2/c1-18-13(17)8-4-5-16-12(6-8)10-3-2-9(14)7-11(10)15/h2-7H,1H3 . This code provides a specific description of the compound’s molecular structure, including the arrangement of its atoms and bonds.


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 249.22 .

Scientific Research Applications

Chemical Synthesis and Catalysis

  • Phosphine-Catalyzed Annulation: A study detailed an expedient method for synthesizing highly functionalized tetrahydropyridines via [4 + 2] annulation, employing organic phosphine catalysts for regioselective formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and diastereoselectivities (Xue-Feng Zhu et al., 2003).
  • Nickel-Catalyzed α-Arylation: Another study demonstrated the nickel-catalyzed α-arylation of zinc enolates with polyfluoroarenes via C-F bond activation, offering a straightforward method to synthesize fluorinated α-aryl carboxylic acids and α-aryl amides, crucial intermediates in drug discovery (Daohong Yu et al., 2014).

Molecular Structure and Ligand Design

  • Nickel Complexes with Pyridine Ligands: Research into mono- and dinuclear nickel complexes with various pyridine-based ligands has contributed to understanding the synthesis, structures, and potential catalytic applications of these complexes in ethylene oligomerization (Anthony Kermagoret & P. Braunstein, 2008).
  • Tetrathiafulvalene Derivatives: Investigations into tetrathiafulvalene-π-spacer-acceptor derivatives have shed light on their synthesis, crystal structure, and electrochemical properties, paving the way for their use in electronic materials (R. Andreu et al., 2000).

Organic Chemistry and Reactions

  • Photo-Methylation and -Methoxylation: A study explored the pathways for photo-methylation and -methoxylation of methyl 2-pyridinecarboxylate in methanol, revealing insights into methylation mechanisms at different positions of the pyridine ring (T. Sugiyama et al., 1981).

Material Science and Polymer Research

  • High Glass Transition Polyimides: Research into new pyridine-containing polyimides highlighted their high glass transition temperatures and thermal stability, underscoring their potential for high-performance materials applications (Kun-Li Wang et al., 2008).

Medicinal Chemistry and Drug Design

  • Metabotropic Glutamate Receptor Antagonists: The synthesis and biological evaluation of compounds for their potential as antidepressant and nootropic agents illustrate the application of pyridine derivatives in developing CNS active agents (Asha B. Thomas et al., 2016).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . This document contains important information about the potential hazards of the compound, as well as recommendations for safe handling and storage.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl 2-(2,4-difluorophenyl)pyridine-4-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in reactions involving nucleophilic substitution and oxidation . It can form complexes with metal ions, which may influence its biochemical activity. The interactions of this compound with these biomolecules are crucial for understanding its role in biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, making it suitable for long-term biochemical studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, which influence its overall biochemical activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing the therapeutic use of this compound .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .

Properties

IUPAC Name

methyl 2-(2,4-difluorophenyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO2/c1-18-13(17)8-4-5-16-12(6-8)10-3-2-9(14)7-11(10)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHAXSZDRBOYBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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